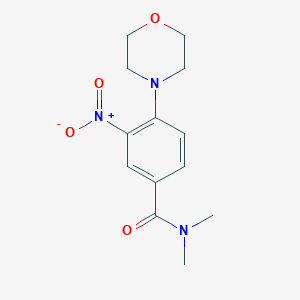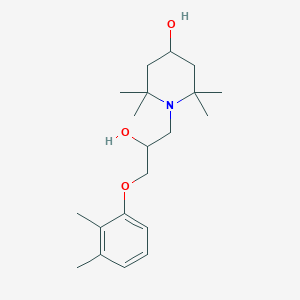
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, commonly known as Tinuvin 770, is a UV stabilizer that is widely used in the manufacturing of plastics, coatings, and other materials that are exposed to sunlight. Tinuvin 770 is a highly effective UV absorber that protects materials from UV radiation, which can cause degradation, discoloration, and other forms of damage.
Aplicaciones Científicas De Investigación
Tinuvin 770 has a wide range of scientific research applications, including the study of UV protection in plastics, coatings, and other materials. Tinuvin 770 is often used in the development of new materials that require UV protection, as well as in the testing of existing materials for their UV stability. Tinuvin 770 is also used in the study of the effects of UV radiation on living organisms, such as plants and animals.
Mecanismo De Acción
Tinuvin 770 works by absorbing UV radiation and converting it into heat, which is then dissipated into the surrounding environment. This process prevents the UV radiation from reaching the material being protected, thus preventing the material from being damaged by the UV radiation. Tinuvin 770 is a highly effective UV absorber, with a broad absorption spectrum that covers both UVA and UVB radiation.
Biochemical and Physiological Effects
Tinuvin 770 has no known biochemical or physiological effects on living organisms, as it is not absorbed through the skin or mucous membranes. However, Tinuvin 770 can have indirect effects on living organisms by protecting the materials they are made of from UV radiation. For example, Tinuvin 770 can protect plants from UV radiation, which can cause damage to their leaves and reduce their growth and productivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tinuvin 770 has several advantages for lab experiments, including its high effectiveness as a UV absorber, its broad absorption spectrum, and its stability under a wide range of conditions. However, Tinuvin 770 also has some limitations for lab experiments, including its high cost, its potential for interfering with other experiments, and its limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the research and development of Tinuvin 770, including the development of new synthesis methods that are more efficient and cost-effective, the study of its effects on different types of materials, and the investigation of its potential for use in new applications, such as in the development of new types of solar cells. Additionally, further research is needed to fully understand the mechanism of action of Tinuvin 770 and its potential for use in the protection of living organisms from UV radiation.
Métodos De Síntesis
The synthesis method of Tinuvin 770 involves the reaction of 2,3-dimethylphenol with epichlorohydrin to form 3-(2,3-dimethylphenoxy)propanol. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine-4-one to form Tinuvin 770. The synthesis of Tinuvin 770 is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Propiedades
IUPAC Name |
1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3/c1-14-8-7-9-18(15(14)2)24-13-17(23)12-21-19(3,4)10-16(22)11-20(21,5)6/h7-9,16-17,22-23H,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNHEOUUNGXVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2C(CC(CC2(C)C)O)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromophenyl)sulfonyl]-N-(4-phenylbutan-2-yl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948092.png)
![N-isobutyl-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948095.png)
![N-[4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2948096.png)
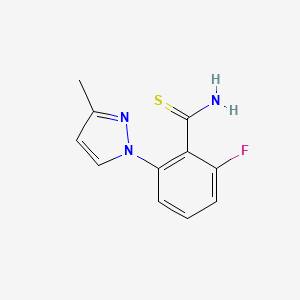
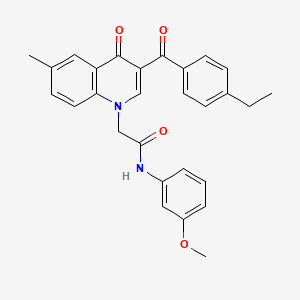
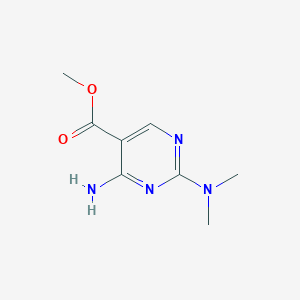
![2-methanesulfonyl-N-[2-(2-methoxy-5-methylphenyl)ethyl]-5-methylpyrimidine-4-carboxamide](/img/structure/B2948100.png)
![N-(benzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2948101.png)
![4-Ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2948104.png)
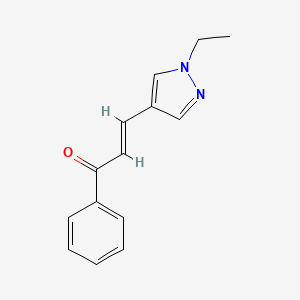
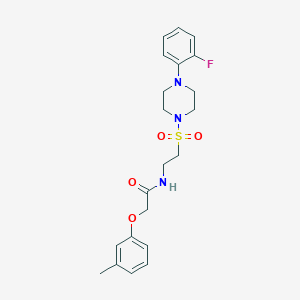
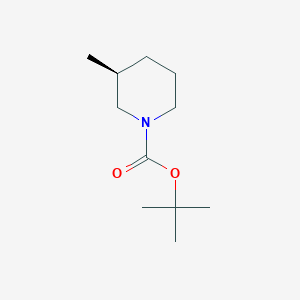
![4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide](/img/structure/B2948113.png)
